2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
Description
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a quinuclidine derivative, characterized by the presence of hydroxymethyl and diol functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(hydroxymethyl)-1-azabicyclo[2.2.2]octane-3,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-5-7-8(11,12)6-1-3-9(7)4-2-6;/h6-7,10-12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCINBXREPZIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2CO)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-55-3 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3,3-diol, 2-(hydroxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC281672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.922 | |
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Preparation Methods
Direct Reduction of Quinuclidinone to 3-Quinuclidinol
A simpler approach involves reducing quinuclidin-3-one directly to 3-quinuclidinol:
- Quinuclidinone is dissolved in water at 30–35°C.
- Sodium borohydride is added gradually over one hour.
- The reaction mixture is stirred for 4 hours at 30–35°C.
- Completion is monitored by gas chromatography.
- The product is extracted with chloroform, dried, and purified by recrystallization from acetone, yielding 89% of racemic 3-quinuclidinol as a white crystalline solid melting at 221–224°C.
This method provides a high-yield, scalable route to 3-quinuclidinol, which can serve as a building block for further hydroxymethylation and diol formation.
Multi-Step Functionalization via N-Oxides and Electrophilic Trapping
Advanced synthetic strategies involve:
- Formation of quinuclidine N-oxides to activate α-protons adjacent to the nitrogen.
- Abstraction of these protons to generate carbanions.
- Trapping carbanions with electrophiles to introduce hydroxymethyl and diol functionalities regioselectively.
This methodology enables regio- and stereoselective synthesis of 2,3-disubstituted quinuclidines, including 2-(hydroxymethyl) and 3,3-diol derivatives, in high yield over four steps.
Summary Table of Key Preparation Steps and Yields
Research Findings and Notes
The process starting from quinuclidin-3-one hydrochloride through cyanohydrin and ester intermediates is advantageous for producing high-purity products with overall yields exceeding 30%, which is an improvement over older methods with lower yields and longer reaction times.
Use of Raney nickel for hydrogenation is cost-effective and environmentally friendlier compared to platinum oxide catalysts, with comparable or better yields.
Direct reduction of quinuclidinone with sodium borohydride is a straightforward and scalable route to 3-quinuclidinol, a key intermediate for further functionalization to diol derivatives.
The N-oxide activation method allows for selective introduction of hydroxymethyl and diol groups at desired positions on the quinuclidine ring, enabling synthesis of complex derivatives with controlled stereochemistry.
Reaction conditions such as temperature control, moisture exclusion during esterification, and careful monitoring of reaction progress are critical for optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form quinuclidine derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinuclidine derivatives with modified functional groups, such as aldehydes, carboxylic acids, and halogenated compounds.
Scientific Research Applications
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with various molecular targets and pathways. The hydroxymethyl and diol groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)quinuclidine: Lacks the diol functional group, resulting in different chemical properties.
Quinuclidine-3,3-diol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
2-(Hydroxymethyl)piperidine: A similar compound with a different ring structure, leading to variations in its chemical behavior.
Uniqueness
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is unique due to the presence of both hydroxymethyl and diol functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a quinuclidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinuclidine core with hydroxymethyl and diol functional groups, enhancing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group can form hydrogen bonds, facilitating binding to target proteins. This interaction may modulate various signaling pathways involved in neurotransmission, inflammation, and cellular metabolism.
Pharmacological Applications
Research indicates several pharmacological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : This compound may mitigate oxidative stress and enhance neuronal survival under pathological conditions. Its potential in treating neurodegenerative disorders is under investigation .
- Enzyme Inhibition : It has been noted for its potential as an inhibitor for branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in colorectal and breast cancer models .
- Neuroprotective Effects : Research demonstrated that treatment with this compound resulted in reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinuclidine ring can significantly affect its pharmacological properties. For instance:
| Compound Modification | Biological Activity |
|---|---|
| Hydroxymethyl Group | Enhances binding affinity to targets |
| Diol Substitution | Increases solubility and bioavailability |
| Alkyl Chain Variation | Modulates enzyme inhibition potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
